molecular formula C13H16O4 B13701630 Benzyl 2-Hydroxy-3-oxohexanoate

Benzyl 2-Hydroxy-3-oxohexanoate

Cat. No.: B13701630
M. Wt: 236.26 g/mol
InChI Key: NEOCMCMYUZOFHC-UHFFFAOYSA-N
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Description

Benzyl 2-Hydroxy-3-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 2-hydroxy-3-oxohexanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Hydroxy-3-oxohexanoate typically involves the esterification of 2-hydroxy-3-oxohexanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as immobilized enzymes or metal catalysts, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-Hydroxy-3-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-Hydroxy-3-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-Hydroxy-3-oxohexanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. It can also interact with cellular receptors and signaling pathways, influencing biological processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

    Ethyl 2-Hydroxy-3-oxohexanoate: Similar structure but with an ethyl group instead of a benzyl group.

    Methyl 2-Hydroxy-3-oxohexanoate: Similar structure but with a methyl group instead of a benzyl group.

    Benzyl 2-Hydroxy-3-oxopentanoate: Similar structure but with a shorter carbon chain.

Uniqueness: Benzyl 2-Hydroxy-3-oxohexanoate is unique due to the presence of the benzyl group, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

benzyl 2-hydroxy-3-oxohexanoate

InChI

InChI=1S/C13H16O4/c1-2-6-11(14)12(15)13(16)17-9-10-7-4-3-5-8-10/h3-5,7-8,12,15H,2,6,9H2,1H3

InChI Key

NEOCMCMYUZOFHC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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